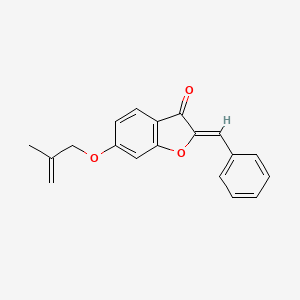

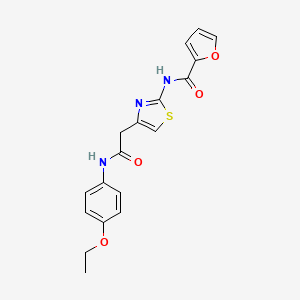

![molecular formula C7H11ClO2S B2532877 3-乙基双环[1.1.1]戊烷-1-磺酰氯 CAS No. 2287343-11-5](/img/structure/B2532877.png)

3-乙基双环[1.1.1]戊烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonic acid derivatives and their chemical behavior, which can be informative for understanding similar compounds. For instance, sulfonic acid derivatives are known to participate in various organic transformations and can act as catalysts or intermediates in chemical reactions .

Synthesis Analysis

The synthesis of sulfonic acid derivatives is not explicitly detailed for 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride. However, the papers describe the synthesis of related compounds. For example, the ionic liquid triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} is synthesized and used as a catalyst for the formation of β-acetamido ketones, xanthenes, and other compounds . Similarly, sulfenes generated from sulfonic acid derivatives like camphorsulfonyl chloride are trapped by dienes to form cycloadducts . These methods could potentially be adapted for the synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives is crucial for their reactivity. The papers do not directly analyze the structure of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride, but they do provide structural information on related compounds. For instance, X-ray analysis is used to determine the structure of sulfonylated cyclopentadienides and spirodisulfones . These structural analyses are essential for understanding the reactivity and potential applications of sulfonic acid derivatives.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving sulfonic acid derivatives. The ionic liquid {[Et3N–SO3H]Cl} is shown to catalyze the synthesis of β-acetamido ketones, xanthenes, and other compounds under different conditions . Additionally, sulfenes generated from sulfonic acid derivatives can undergo [4 + 2] cycloaddition reactions to form cycloadducts . These reactions highlight the versatility of sulfonic acid derivatives in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride are not provided, the papers do discuss properties of similar sulfonic acid derivatives. For example, the ionic liquid 1,3-disulfonic acid benzimidazolium chloride is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectra, indicating its potential as a recyclable catalyst . These properties are indicative of the behavior of sulfonic acid derivatives in various chemical environments.

科学研究应用

环加成反应

涉及双环化合物(类似于3-乙基双环[1.1.1]戊烷-1-磺酰氯的结构)的环加成反应已被探索用于形成复杂的环系统。霍夫曼和瓦特克-恩斯特(1981年)证明了二甲基戊烯与环戊二烯的酸催化反应,导致形成七元和五元环,展示了双环化合物在合成不同分子结构中的反应性 (Hoffmann & Vathke-Ernst, 1981)。

磺化剂

磺化剂的合成和应用说明了砜衍生物的化学反应性和潜在应用。坂本等人(2006 年)引入了一种通用的磺化剂,2-(1,3-二氧六环-2-基)乙基磺酰(Dios)氯,用于磺化胺,展示了磺酰氯在有机合成中的效用以及 3-乙基双环[1.1.1]戊烷-1-磺酰氯衍生物作为类似反应中的中间体或试剂的潜力 (Sakamoto et al., 2006)。

自由基介导的功能化

螺旋桨烷(如双环[1.1.1]戊烷衍生物)的自由基介导功能化突出了分子多样化的创新方法。吴等人(2021 年)报道了通过自由基介导的双官能化对双环[1.1.1]戊烷衍生物进行磺酰炔基化、烯丙基化和氰化,提供了有关如何将类似方法应用于 3-乙基双环[1.1.1]戊烷-1-磺酰氯以合成新型衍生物的见解 (Wu et al., 2021)。

安全和危害

The safety data sheet for a similar compound, p-Toluenesulfonyl chloride, indicates that it may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is recommended to handle the compound with care, using protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray . It is also advised to store the compound in a corrosive-resistant container .

作用机制

Target of Action

The primary targets of similar compounds, such as bicyclo[1.1.1]pentanes, are often various biological receptors or enzymes. These targets play crucial roles in numerous biological processes .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The exact nature of these interactions would depend on the specific structure of the compound and its target .

Biochemical Pathways

Bicyclo[1.1.1]pentanes are known to be involved in various biochemical pathways. They can act as bioisosteres for certain groups, potentially altering the activity of enzymes or other proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride” would depend on its specific chemical structure. Bicyclo[1.1.1]pentanes are generally known for their high passive permeability, high water solubility, and improved metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular signaling, enzyme activity, or other biological processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure could also influence its stability under different conditions .

属性

IUPAC Name |

3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c1-2-6-3-7(4-6,5-6)11(8,9)10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMWOQPUUKFTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

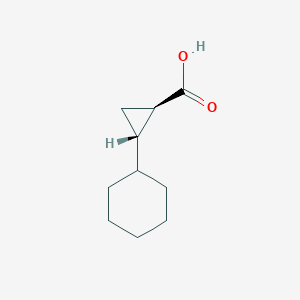

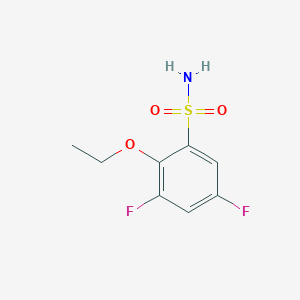

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

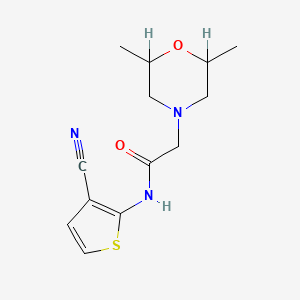

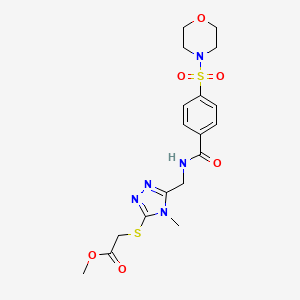

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)

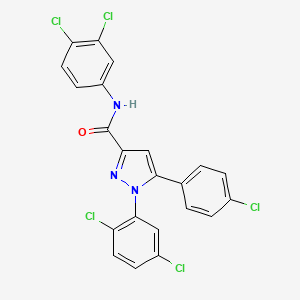

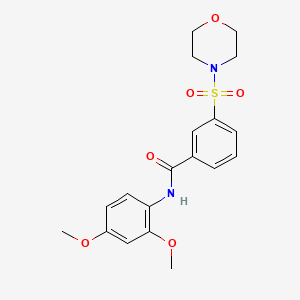

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)